4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride
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Overview
Description
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial use.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity in the brain . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quetiapine: A widely used antipsychotic drug that also contains a piperazine moiety.
Aripiprazole: Another antipsychotic drug with a similar chemical structure.
Sitagliptin: A medication used to treat diabetes, which also includes a piperazine ring.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C13H22ClN3 |
---|---|
Molecular Weight |
255.79 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-15-6-8-16(9-7-15)12-4-5-13(14)11(2)10-12;/h4-5,10H,3,6-9,14H2,1-2H3;1H |
InChI Key |
VKPUJKKRSWXJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)C.Cl |
Origin of Product |
United States |
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